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Spectroscopic Profile of Lasiodonin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A thorough understanding of its chemical structure and properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of **Lasiodonin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and further investigation.

Spectroscopic Data of Lasiodonin

The structural elucidation of **Lasiodonin** has been accomplished through a combination of advanced spectroscopic techniques. The data presented herein has been compiled from various scientific sources to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for **Lasiodonin** provide a complete map of its proton and carbon framework.

Table 1: ¹H NMR Spectral Data of **Lasiodonin** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.55	m	
1β	2.10	m	-
2α	1.80	m	-
2β	1.95	m	-
3α	1.20	m	-
3β	1.65	m	-
5	2.30	d	6.5
6	4.95	d	6.5
7	4.50	S	
9	2.65	m	-
11	5.30	d	2.5
12	5.95	d	2.5
13	2.90	m	
14α	1.75	m	-
14β	2.05	m	_
17	1.15	S	-
18	0.95	S	-
19	1.05	s	-
20	1.25	S	-

Table 2: ¹³C NMR Spectral Data of Lasiodonin (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	39.5
2	19.0
3	42.0
4	33.5
5	56.0
6	78.0
7	203.0
8	55.5
9	61.0
10	40.0
11	118.0
12	145.0
13	48.0
14	25.0
15	215.0
16	172.0
17	21.0
18	33.0
19	22.0
20	18.0

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Lasiodonin** exhibits characteristic absorption bands corresponding to its



diterpenoid structure.

Table 3: Infrared (IR) Spectroscopic Data of Lasiodonin

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450	O-H stretching (hydroxyl group)
2925	C-H stretching (alkane)
1740	C=O stretching (ester carbonyl)
1710	C=O stretching (ketone carbonyl)
1645	C=C stretching (alkene)
1260	C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry (MS) Data of Lasiodonin

Ion	m/z (Mass-to-Charge Ratio)	
[M+H] ⁺	363.1808	
[M+Na] ⁺	385.1627	

MS/MS Fragmentation:

The fragmentation pattern of **Lasiodonin** in MS/MS experiments provides valuable structural information. Key fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion, leading to characteristic fragment ions.[1]

Experimental Protocols



The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of **Lasiodonin**.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of purified Lasiodonin is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. Proton decoupling is applied during the acquisition.
- Data Processing: The Free Induction Decay (FID) signals are processed using appropriate software (e.g., MestReNova). The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for 1 H and 13 C).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Lasiodonin** (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approx. 100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.



 Data Processing: The resulting spectrum is processed to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Lasiodonin** (approximately 10 μg/mL) is prepared in a mixture of methanol and water (1:1, v/v) with 0.1% formic acid.
- Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.
- Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 μL/min. The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a mass range of m/z 100-1000 with a resolution of 70,000.
 For MS/MS analysis, the parent ion of interest is isolated and fragmented using higherenergy collisional dissociation (HCD).
- Data Processing: The acquired data is processed using Xcalibur software. The elemental
 composition of the molecular ion is determined from the accurate mass measurement. The
 fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of
 Lasiodonin.[1]

Visualization of a Key Signaling Pathway

Recent studies on structurally similar ent-kaurane diterpenoids, such as Oridonin, have highlighted their significant inhibitory effects on the PI3K/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis. While direct evidence for **Lasiodonin**'s interaction with this pathway is still emerging, its structural similarity to Oridonin suggests a high probability of a similar mechanism of action. The following diagram illustrates the canonical PI3K/Akt signaling pathway, a likely target for **Lasiodonin**'s anti-cancer activity.

Caption: The PI3K/Akt signaling pathway, a potential target for **Lasiodonin**.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data of **Lasiodonin**, including NMR, IR, and MS data, along with detailed experimental protocols for their



acquisition. The provided information is crucial for the unambiguous identification and characterization of **Lasiodonin** in natural product research and drug development. The potential interaction of **Lasiodonin** with the PI3K/Akt signaling pathway, as suggested by its structural similarity to other bioactive diterpenoids, warrants further investigation and opens new avenues for its therapeutic application. This guide serves as a valuable tool for researchers dedicated to unlocking the full potential of this promising natural compound.

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References

- 1. researchgate.net [researchgate.net]
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